molecular formula C11H14Br2ClNO B1397500 3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219972-18-5

3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397500
CAS No.: 1219972-18-5
M. Wt: 371.49 g/mol
InChI Key: NPXLGAYZUNWDMJ-UHFFFAOYSA-N
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Description

3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H14Br2ClNO. It is known for its unique structure, which includes a pyrrolidine ring attached to a dibromophenoxy group. This compound is used in various scientific research applications due to its interesting chemical properties .

Scientific Research Applications

3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride is utilized in several scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2,4-dibromophenol with pyrrolidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and dibromophenoxy group play crucial roles in its binding to target molecules. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4-Dichlorophenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2,4-Difluorophenoxy)methyl]pyrrolidine hydrochloride
  • 3-[(2,4-Diiodophenoxy)methyl]pyrrolidine hydrochloride

Uniqueness

3-[(2,4-Dibromophenoxy)methyl]pyrrolidine hydrochloride is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro, fluoro, and iodo analogs. These properties include differences in reactivity, stability, and biological activity .

Properties

IUPAC Name

3-[(2,4-dibromophenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Br2NO.ClH/c12-9-1-2-11(10(13)5-9)15-7-8-3-4-14-6-8;/h1-2,5,8,14H,3-4,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXLGAYZUNWDMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1COC2=C(C=C(C=C2)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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